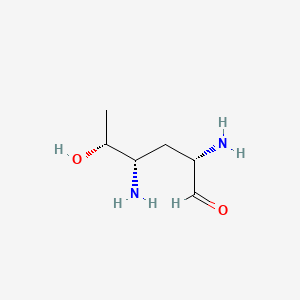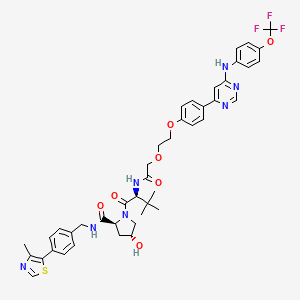
Kasugamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Kasugamine can be synthesized through various synthetic routes. One notable method involves the methanolysis of kasuganobiosamine with hydrochloric acid in methanol . Another approach is the sulfamate-tethered aza-Wacker cyclization, which proceeds in 14 steps from a literature epoxide . This method is particularly useful for the total synthesis of kasugamycin and related antibiotics .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Streptomyces kasugaensis cultures. The biosynthetic pathway of kasugamycin, which includes this compound as a sub-component, has been extensively studied to optimize production yields .
Análisis De Reacciones Químicas
Types of Reactions
Kasugamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino groups in this compound.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the this compound structure.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrochloric acid, methanol, and various oxidizing and reducing agents . The conditions for these reactions vary depending on the desired product and the specific synthetic route being employed.
Major Products
The major products formed from the reactions of this compound include various derivatives that can be used as intermediates in the synthesis of kasugamycin and other related antibiotics .
Aplicaciones Científicas De Investigación
Kasugamine has several scientific research applications, including:
Mecanismo De Acción
Kasugamine exerts its effects by being a crucial component of kasugamycin, which inhibits protein synthesis in bacteria. Kasugamycin binds to the 30S ribosomal subunit, preventing the formation of the initiation complex and thereby inhibiting the translation process . This mechanism is distinct from other aminoglycosides, which typically cause miscoding during protein synthesis .
Comparación Con Compuestos Similares
Kasugamine is unique among aminoglycosides due to its specific structure and function. Similar compounds include:
Streptomycin: Another aminoglycoside antibiotic that also targets the 30S ribosomal subunit but causes miscoding during protein synthesis.
Kanamycin: An aminoglycoside with a broader spectrum of activity but different structural components.
Gentamicin: A widely used aminoglycoside with a different mechanism of action and structural features.
This compound’s uniqueness lies in its specific role in the biosynthesis of kasugamycin and its distinct mechanism of action compared to other aminoglycosides .
Propiedades
Número CAS |
8075-83-0 |
|---|---|
Fórmula molecular |
C28H36Cl4N3O13P |
Peso molecular |
795.4 g/mol |
Nombre IUPAC |
2-amino-2-[(2R,3S,5S,6R)-5-amino-2-methyl-6-[(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyoxan-3-yl]iminoacetic acid;bis(2,4-dichlorophenyl) ethyl phosphate |
InChI |
InChI=1S/C14H11Cl4O4P.C14H25N3O9/c1-2-20-23(19,21-13-5-3-9(15)7-11(13)17)22-14-6-4-10(16)8-12(14)18;1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22/h3-8H,2H2,1H3;3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24)/t;3-,4+,5+,6?,7+,8+,9-,10+,11?,14-/m.1/s1 |
Clave InChI |
NOEKKZNBKGTVKH-ZQLLRLHXSA-N |
SMILES isomérico |
CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl.C[C@@H]1[C@H](C[C@@H]([C@H](O1)OC2[C@@H]([C@H](C([C@@H]([C@@H]2O)O)O)O)O)N)N=C(C(=O)O)N |
SMILES |
CC(C(CC(C=O)N)N)O |
SMILES canónico |
CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl.CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,4aR,5aS,9Z,9aR,9bR)-4,4a,8-trihydroxy-9-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-3,4,5a,7,9b-pentamethyl-9aH-dibenzofuran-1,6-dione](/img/structure/B1192922.png)

![3-[[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]oxy]phenyl]carbamoylamino]benzoic acid;hydrochloride](/img/structure/B1192930.png)


